1,1'-[3-(Naphthalen-2-ylsulfonyl)propane-1,2-diyl]dipyrrolidine
Overview
Description
1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine is a complex organic compound with the molecular formula C21H30N2O2S It is characterized by the presence of a naphthylsulfonyl group attached to a propanediyl backbone, which is further connected to two pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine typically involves the following steps:
Formation of the Naphthylsulfonyl Intermediate: The initial step involves the sulfonylation of naphthalene to form the naphthylsulfonyl chloride.
Coupling with Propanediyl Backbone: The naphthylsulfonyl chloride is then reacted with a propanediyl compound under basic conditions to form the intermediate.
Cyclization with Pyrrolidine: The final step involves the cyclization of the intermediate with pyrrolidine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthylsulfonyl group or the pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The naphthylsulfonyl group can form strong interactions with active sites, while the pyrrolidine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipiperidine: Similar structure but with piperidine rings instead of pyrrolidine.
1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]bis(4-methylpiperidine): Contains methyl-substituted piperidine rings.
Uniqueness: 1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine is unique due to its specific combination of naphthylsulfonyl and pyrrolidine moieties, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and interactions that are not observed in its analogs.
Properties
IUPAC Name |
1-(3-naphthalen-2-ylsulfonyl-2-pyrrolidin-1-ylpropyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c24-26(25,21-10-9-18-7-1-2-8-19(18)15-21)17-20(23-13-5-6-14-23)16-22-11-3-4-12-22/h1-2,7-10,15,20H,3-6,11-14,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHNZWVBURZBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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